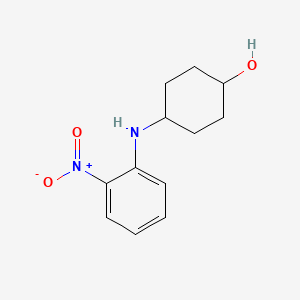

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

Descripción general

Descripción

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol: is an organic compound characterized by the presence of a cyclohexanol ring substituted with a 2-nitrophenylamino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 2-nitroaniline.

Reductive Amination: Cyclohexanone undergoes reductive amination with 2-nitroaniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: The nitro group in (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Reduction: (1R,4R)-4-((2-Aminophenyl)amino)cyclohexanol.

Oxidation: (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanone.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 236.27 g/mol

- Stereochemistry : The (1R,4R) configuration is crucial for its biological interactions.

The compound features a cyclohexanol ring substituted with a 2-nitrophenylamino group, which enhances its reactivity and biological activity.

Chemistry

-

Catalysis :

- (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol can act as a ligand in catalytic reactions, improving selectivity and efficiency in various synthetic processes.

-

Synthesis of Complex Molecules :

- It serves as an intermediate in synthesizing more complex organic molecules, facilitating the development of novel compounds.

-

Reactions :

- This compound can undergo reduction, oxidation, and substitution reactions, leading to various derivatives that may have distinct properties and applications.

Biology and Medicine

- Drug Development :

-

Biological Studies :

- It can be utilized in research to understand the interactions between nitroaromatic compounds and biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may modulate enzyme activity or receptor interactions.

-

Therapeutic Applications :

- Research indicates that this compound exhibits anti-cancer properties and potential neuroprotective effects. For instance, it has been shown to inhibit specific kinases involved in cancer progression with promising IC50 values . Additionally, its ability to protect neuronal cells from oxidative stress may be beneficial for neurodegenerative diseases.

Industrial Applications

- Materials Science :

- The compound is explored for developing new materials with specific properties such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance material performance.

Anti-Cancer Activity

Recent studies have demonstrated that this compound effectively inhibits FLT3 kinase in AML models. The IC50 values indicate effective inhibition at low concentrations, making it a promising candidate for further development in cancer therapy .

Neuroprotective Effects

Investigations into the neuroprotective properties of this compound suggest it may protect neuronal cells from oxidative stress and apoptosis. While detailed studies are ongoing, initial findings point towards its potential utility in treating neurodegenerative diseases.

Mecanismo De Acción

Molecular Targets and Pathways: The mechanism of action of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparación Con Compuestos Similares

(1R,4R)-4-((2-Aminophenyl)amino)cyclohexanol: Similar structure but with an amino group instead of a nitro group.

(1R,4R)-4-((2-Methylphenyl)amino)cyclohexanol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness:

Nitro Group: The presence of the nitro group in (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol imparts unique reactivity and potential biological activity compared to its analogs.

Stereochemistry: The specific (1R,4R) configuration may result in different biological and chemical properties compared to other stereoisomers.

Actividad Biológica

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol is a compound with significant potential in medicinal chemistry, characterized by its unique stereochemistry and the presence of a nitrophenyl group. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 236.27 g/mol

- Stereochemistry : (1R,4R) configuration is crucial for its biological interactions.

The compound's structure includes a cyclohexanol ring with a 2-nitrophenylamino substituent at the fourth position, which is believed to enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo bioreduction, leading to reactive intermediates that may modulate enzyme activity or receptor interactions. This mechanism suggests potential applications in treating diseases where enzyme modulation is beneficial.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant anti-cancer properties and potential neuroprotective effects. Below are some notable findings:

- Anti-Cancer Activity : Studies have shown that this compound can inhibit specific kinases involved in cancer progression, particularly FLT3 in acute myeloid leukemia (AML). The IC50 values for these interactions are promising, indicating effective inhibition at low concentrations .

- Neurodegenerative Diseases : The compound has been explored for its potential in treating neurodegenerative diseases due to its ability to protect neuronal cells from oxidative stress and apoptosis. It may enhance neuroprotective pathways, although detailed studies are still required.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol | C₁₂H₁₅FN₂O₃ | Contains a fluorine atom instead of hydrogen on the phenyl ring. |

| (1R,4R)-4-(3-Nitropyridine-2-ylamino)cyclohexanol | C₁₂H₁₆N₂O₃ | Features a pyridine ring instead of a nitrophenyl group. |

| (1R,4R)-4-(5-Aminopyridin-2-ylamino)cyclohexanol | C₁₂H₁₈N₃O | Contains an amino group on a pyridine ring, altering its biological activity. |

These comparisons highlight the unique reactivity and potential therapeutic applications of this compound.

Case Studies

A few specific studies illustrate the biological activity of this compound:

- FLT3 Kinase Inhibition : In vitro studies demonstrated that this compound effectively inhibited FLT3 kinase activity in AML cell lines. The compound showed an IC50 value in the nanomolar range, indicating strong potency against this target .

- Neuroprotective Effects : Research conducted on neuronal cell lines indicated that treatment with this compound resulted in reduced markers of oxidative stress and apoptosis compared to untreated controls. These findings suggest a protective role against neurodegenerative processes .

Propiedades

IUPAC Name |

4-(2-nitroanilino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-4,9-10,13,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGDKTBKAXHVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=CC=CC=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655383 | |

| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233954-85-2 | |

| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.